5-Bromo-3-(trifluoromethyl)isatoic anhydride
Description
Properties
IUPAC Name |
6-bromo-8-(trifluoromethyl)-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF3NO3/c10-3-1-4-6(5(2-3)9(11,12)13)14-8(16)17-7(4)15/h1-2H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQVDTBILIBNOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)OC(=O)N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(trifluoromethyl)isatoic anhydride typically involves the reaction of 5-bromo-3-(trifluoromethyl)aniline with phosgene. The reaction proceeds as follows:
Starting Material: 5-Bromo-3-(trifluoromethyl)aniline
Reagent: Phosgene (COCl2)
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity of phosgene.
The reaction yields this compound as a white solid .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(trifluoromethyl)isatoic anhydride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form 5-bromo-3-(trifluoromethyl)anthranilic acid and carbon dioxide.
Alcoholysis: Reaction with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Typically carried out in aqueous acidic or basic conditions.
Alcoholysis Conditions: Requires the presence of an alcohol and a catalyst, such as a strong acid or base.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: 5-Bromo-3-(trifluoromethyl)anthranilic acid and carbon dioxide.
Alcoholysis Products: Esters of this compound.
Scientific Research Applications
Organic Synthesis
5-Bromo-3-(trifluoromethyl)isatoic anhydride serves as a reagent in organic synthesis , particularly in forming heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions such as substitution, hydrolysis, and alcoholysis:
- Substitution Reactions : The bromine atom can be replaced by different nucleophiles, leading to a variety of substituted derivatives.
- Hydrolysis : The compound can be hydrolyzed to yield 5-bromo-3-(trifluoromethyl)anthranilic acid and carbon dioxide.
- Alcoholysis : Reaction with alcohols produces esters .
Biological Applications
In biological research, this compound is utilized in the synthesis of biologically active molecules, including potential pharmaceuticals. Its ability to modify biological targets makes it a candidate for drug development, particularly in designing enzyme inhibitors .
Medicinal Chemistry
The compound's role in medicinal chemistry is noteworthy. It has been investigated for its potential use in developing drugs aimed at treating various conditions. For example, isatoic anhydrides are known to have applications as antiphlogistics and remedies for diabetic complications .
Case Studies and Research Findings
Several studies highlight the utility of this compound:
- Synthesis of Quinazolines : Research demonstrated that this compound could be used to synthesize substituted quinazolines through a green synthetic approach, showcasing its versatility in forming complex structures from simpler precursors .
- Enzyme Inhibition Studies : Investigations into its role as an enzyme inhibitor revealed potential therapeutic applications, particularly highlighting its effectiveness against α-chymotrypsin .
Mechanism of Action
The mechanism of action of 5-Bromo-3-(trifluoromethyl)isatoic anhydride involves its reactivity towards nucleophiles. The bromine and trifluoromethyl groups influence the electronic properties of the molecule, making it a versatile intermediate in various chemical reactions. The compound can act as an electrophile, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
Substituted isatoic anhydrides exhibit varied reactivity depending on the position and nature of substituents. Below is a comparative analysis:
Table 1: Key Properties of Substituted Isatoic Anhydrides
Key Observations:
- Electron-Withdrawing Groups (EWGs): The -CF₃ and Br groups in 5-Bromo-3-(trifluoromethyl)isatoic anhydride increase electrophilicity at the carbonyl carbons, enhancing its participation in cycloadditions (e.g., [4+2] or [4+3] reactions) compared to non-halogenated analogs .
- Positional Isomerism: The 3-CF₃ isomer may exhibit different regioselectivity compared to the 4-CF₃ analog (e.g., in NHC-mediated cycloadditions) due to steric and electronic differences .
Cycloaddition Reactions
- NHC-Mediated [4+2] Cycloadditions: Trifluoromethyl-substituted isatoic anhydrides react with ketones to form enantioenriched dihydrobenzoxazin-4-ones. The 3-CF₃ group may influence stereocontrol by altering intermediate geometry .
- Ring Transformations: Unlike nitro-substituted analogs (e.g., nitrated isatoic anhydrides → 3-nitro-2-quinolones), bromo-CF₃ derivatives are less studied but could enable unique heterocycles via Suzuki coupling or nucleophilic aromatic substitution .
Ring-Opening Reactions
- Base Sensitivity: The anhydride ring in This compound is likely less prone to base-induced opening compared to N-benzylated derivatives (e.g., 48% yield loss in N-benzylation due to ring degradation) .
Physical and Spectroscopic Properties
IR Spectroscopy
- Carbonyl Stretching: Unsubstituted isatoic anhydrides show peaks at 1780–1760 cm⁻¹ and 1725–1715 cm⁻¹. The electron-withdrawing -CF₃ and Br groups in the 5-Bromo-3-(trifluoromethyl) derivative may shift these peaks to lower wavenumbers due to reduced electron density .
Solubility and Stability
- Fluorinated analogs (e.g., F-isatoic anhydride) exhibit improved solubility in organic solvents compared to non-fluorinated versions. The 3-CF₃ group may enhance lipophilicity, aiding pharmaceutical applications .
Biological Activity
5-Bromo-3-(trifluoromethyl)isatoic anhydride is a compound of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications in drug development, and relevant case studies.
Chemical Structure and Properties
This compound possesses both bromine and trifluoromethyl groups, which enhance its reactivity. The molecular formula is C₉H₅BrF₃N O₃, and its structure allows for various chemical transformations, making it a versatile intermediate in organic synthesis.
The biological activity of this compound primarily stems from its ability to interact with nucleophiles. The bromine atom can undergo substitution reactions, while the trifluoromethyl group influences electronic properties, enhancing the compound's electrophilicity. This reactivity allows the compound to act as an inhibitor for certain enzymes by forming covalent bonds with active site residues, thus blocking substrate access and catalytic function.
1. Drug Development
This compound has been explored for its potential in drug development, particularly as a precursor for synthesizing biologically active molecules. It has been utilized in studies focusing on enzyme inhibitors and protein-ligand interactions, making it valuable in the design of pharmaceuticals targeting various diseases.
2. Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic effects of derivatives synthesized from this compound. For instance, compounds derived from this anhydride exhibited significant cytotoxicity against cancer cell lines. One study reported IC₅₀ values indicating potent activity against human leukemia cells, suggesting that modifications to the core structure can enhance therapeutic efficacy .
Case Study 1: Anticancer Activity
In a notable study, derivatives synthesized from this compound were tested for anticancer properties. The results showed that specific modifications led to compounds with IC₅₀ values significantly lower than standard chemotherapeutics like 5-fluorouracil. For example, one derivative demonstrated an IC₅₀ value of 14.3 µM against cancer cells, indicating a promising avenue for further research into cancer therapeutics .
Case Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibition potential of this compound. The study established that certain derivatives could inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation. The mechanism involved covalent bonding with enzyme active sites, effectively blocking their function and leading to reduced cell viability in treated cultures .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Isatoic Anhydride | Lacks bromine and trifluoromethyl groups | Moderate activity |
| 5-Bromo-isatoic Anhydride | Contains bromine but not trifluoromethyl | Lower than target compound |
| 3-(Trifluoromethyl)isatoic Anhydride | Contains trifluoromethyl but not bromine | Lower than target compound |
| This compound | Both bromine and trifluoromethyl present | High reactivity; potent anticancer activity |
Q & A
Q. How can researchers optimize the synthesis of 5-Bromo-3-(trifluoromethyl)isatoic anhydride to improve yield and purity?
Methodological Answer: Synthesis optimization requires systematic screening of solvents (e.g., THF, DMF), catalysts (e.g., palladium-based catalysts for cross-coupling), and temperature gradients. For brominated trifluoromethyl analogs, anhydrous conditions and inert atmospheres (N₂/Ar) are critical to prevent hydrolysis. Reaction monitoring via TLC or HPLC ensures intermediate stability. Post-synthesis purification using column chromatography or recrystallization in aprotic solvents (e.g., ethyl acetate/hexane) enhances purity. For related bromo-trifluoromethyl compounds, yields >95% were achieved using Pd(OAc)₂/XPhos catalysts in toluene at 80°C .
Q. What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer: Multi-modal characterization is required:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromo and trifluoromethyl groups) and anhydride ring integrity.
- FT-IR : Identify carbonyl stretches (~1750–1850 cm⁻¹) and C-Br/C-F vibrations.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ or [M–H]⁻) and isotopic patterns for bromine.
- X-ray Diffraction (Single Crystal) : Resolve stereoelectronic effects of the trifluoromethyl group. Purity validation via HPLC with UV detection (λ = 254 nm) is recommended .
Q. How should this compound be stored to maintain stability during experiments?
Methodological Answer: Store at 0–6°C under inert gas (Ar) in amber vials to prevent photodegradation and moisture absorption. For analogs like bromophenylboronic acids, storage at low temperatures reduced decomposition rates by >80% over six months. Use molecular sieves (3Å) in solvent-containing samples to maintain anhydrous conditions .
Advanced Research Questions
Q. How can computational methods aid in predicting reaction pathways for derivatives of this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT with B3LYP/6-311+G(d,p)) model transition states and intermediates in anhydride ring-opening reactions. AI-driven retrosynthesis tools (e.g., Template_relevance Reaxys) propose feasible routes by analyzing reaction databases. For example, ICReDD’s reaction path search methods reduced optimization cycles by 50% for trifluoromethylated compounds .
Q. What strategies resolve contradictory data regarding the reactivity of this compound in cross-coupling reactions?
Methodological Answer: Apply factorial design to isolate variables (e.g., ligand choice, solvent polarity, temperature). For instance, a 2³ factorial design (ligand, base, solvent) identified optimal Suzuki-Miyaura conditions for bromo-trifluoromethyl analogs. Replicate experiments under controlled humidity and oxygen levels to minimize environmental variability. Cross-validate results using orthogonal techniques (e.g., kinetic studies vs. computational modeling) .
Q. How does the trifluoromethyl group influence the electronic properties and reactivity of isatoic anhydride derivatives in medicinal chemistry applications?
Methodological Answer: The electron-withdrawing trifluoromethyl group increases electrophilicity of the anhydride carbonyl, enhancing reactivity toward nucleophiles (e.g., amines in drug conjugate synthesis). Docking studies on similar compounds show improved binding affinity to microbial enzymes (e.g., leucyl-tRNA synthetase) due to hydrophobic interactions with CF₃. Synthetic routes leveraging this group’s stability under physiological pH are prioritized for in vivo testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
